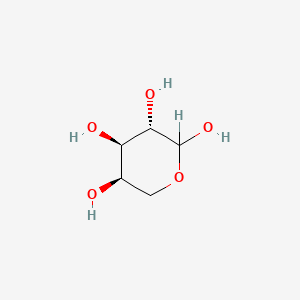

D-Arabinopyranose

Description

This compound has been reported in Psidium guajava with data available.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-ZRMNMSDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316251 | |

| Record name | D-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28697-53-2 | |

| Record name | D-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28697-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028697532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R,5R)-oxane-2,3,4,5-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of D-Arabinopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of D-Arabinopyranose. It details the methodologies for state-of-the-art spectroscopic and crystallographic techniques, presenting key quantitative data in accessible formats to aid researchers and professionals in the field of carbohydrate chemistry and drug development.

Introduction to this compound

D-Arabinose is a pentose monosaccharide with the chemical formula C₅H₁₀O₅. In aqueous solution, arabinose exists in equilibrium between its linear form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. This guide focuses on the pyranose form, this compound, which can exist as two anomers, α-D-arabinopyranose and β-D-arabinopyranose, differing in the stereochemistry at the anomeric carbon (C1). The accurate determination of its structure is fundamental for understanding its biological roles and for its application in various fields, including drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of carbohydrates in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the sugar's stereochemistry and conformation.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum of this compound in D₂O shows distinct signals for each proton. The anomeric proton (H-1) signals are typically found in the downfield region (δ 4.5-5.5 ppm) and their coupling constants (³JH1,H2) are diagnostic of the anomeric configuration. A larger coupling constant is characteristic of a trans-diaxial relationship between H-1 and H-2, while a smaller coupling constant indicates a cis or equatorial-axial relationship. The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) and ¹H-¹H Coupling Constants (J) for this compound Anomers in D₂O

| Anomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H Coupling Constants (Hz) |

| α-D-Arabinopyranose | C1 | 5.23 | 98.2 | ³JH1,H2 = ~2-4 |

| C2 | 3.50 | 73.4 | ³JH2,H3 = ~3-5 | |

| C3 | 3.66 | 74.0 | ³JH3,H4 = ~3-5 | |

| C4 | 3.94 | 70.0 | ³JH4,H5ax = ~3-5 | |

| C5 | 3.83 (ax), 3.78 (eq) | 67.9 | ²JH5ax,H5eq = ~12 | |

| β-D-Arabinopyranose | C1 | 4.63 | 94.1 | ³JH1,H2 = ~7-9 |

| C2 | 3.24 | 70.0 | ³JH2,H3 = ~8-10 | |

| C3 | 3.58 | 70.1 | ³JH3,H4 = ~3-5 | |

| C4 | 3.88 | 70.2 | ³JH4,H5ax = ~3-5 | |

| C5 | 3.95 (ax), 3.52 (eq) | 64.0 | ²JH5ax,H5eq = ~12 |

Note: Chemical shifts and coupling constants can vary slightly depending on experimental conditions such as temperature, concentration, and pH.

2D NMR: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are essential for establishing the connectivity within the this compound molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This allows for the tracing of the proton sequence within the sugar ring, starting from the well-resolved anomeric proton.[1][2]

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak represents a C-H bond, enabling the direct assignment of the carbon signals based on the already assigned proton signals.[1][3][4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is crucial for confirming the overall structure and for identifying long-range connectivities, which can be particularly useful in more complex carbohydrate structures.[2][4]

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%). For samples sensitive to pH, a buffer can be added.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe. Tune and match the probe for both ¹H and ¹³C frequencies.

-

1D ¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Typical parameters: spectral width of 10-12 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

-

Suppress the residual HOD signal using presaturation.

-

-

1D ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-enhanced COSY45 or COSY90 experiment.

-

HSQC: Acquire a sensitivity-enhanced gradient HSQC experiment.

-

HMBC: Acquire a gradient HMBC experiment, with the long-range coupling delay optimized for J-couplings of 4-8 Hz.

-

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the 1D ¹H signals and pick peaks in all spectra. Analyze the cross-peaks in the 2D spectra to establish connectivities and assign all signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. Since carbohydrates are not volatile, a derivatization step is required prior to GC-MS analysis.

GC-MS with Derivatization

Trimethylsilylation is a common derivatization method for carbohydrates. The hydroxyl groups of this compound react with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers, which are volatile and suitable for GC analysis. The mass spectrum of the derivatized arabinose will show characteristic fragmentation patterns.

Table 2: Common Mass Fragments for Trimethylsilylated this compound

| m/z | Interpretation |

| 73 | [Si(CH₃)₃]⁺ |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ |

| 204 | Fragment from cleavage of the pyranose ring |

| 217 | Fragment from cleavage of the pyranose ring |

| 305 | [M - CH₃ - TMSOCH₂]⁺ |

| 319 | Fragment from cleavage of the pyranose ring |

Note: The fragmentation pattern can be complex due to the presence of multiple anomers and ring forms in the derivatized sample.[5]

Experimental Protocol for GC-MS Analysis

-

Derivatization (Trimethylsilylation):

-

GC-MS Conditions:

-

Gas Chromatograph: Use a capillary column suitable for sugar analysis (e.g., DB-5ms).

-

Injector: Set the temperature to 250-280°C. Inject 1 µL of the derivatized sample in split or splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

-

Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-650.

-

-

Data Analysis: Identify the peaks corresponding to the different anomers of derivatized this compound based on their retention times and mass spectra. Compare the obtained mass spectra with library data for confirmation.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Crystal Structure of this compound

To perform X-ray crystallography, a single crystal of high quality is required. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms in the crystal lattice.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 6.54 Å |

| b | 7.78 Å |

| c | 12.01 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 611.5 ų |

| Z | 4 |

Note: These values are representative and can be found in crystallographic databases such as the Crystallography Open Database (COD) under specific entry codes.

Experimental Protocol for X-ray Crystallography

-

Crystallization: Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol/water). Allow the solvent to evaporate slowly at a constant temperature to promote the growth of single crystals.

-

Crystal Mounting: Carefully select a single crystal of appropriate size and quality and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Use this map to determine the positions of the atoms. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.

Logical Workflow and Interplay of Techniques

The elucidation of the structure of this compound is a multi-step process where each technique provides complementary information.

Caption: Overall workflow for the structure elucidation of this compound.

The interplay of these techniques provides a comprehensive picture of the molecule's structure.

Caption: Interplay of analytical techniques for structure elucidation.

Conclusion

The structural elucidation of this compound requires a synergistic approach, integrating data from various advanced analytical techniques. NMR spectroscopy provides detailed information about the molecule's structure in solution, including stereochemistry and conformation. GC-MS offers valuable data on molecular weight and fragmentation patterns after appropriate derivatization. Finally, X-ray crystallography delivers an unambiguous determination of the three-dimensional structure in the solid state. By combining the insights from these methods, researchers can achieve a complete and accurate characterization of this compound, which is essential for its application in scientific research and industrial development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 7. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Arabinopyranose: Natural Sources, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Arabinopyranose, a rare aldopentose monosaccharide, is of growing interest in various scientific fields, including drug development and glycobiology. Unlike its more abundant L-enantiomer, D-arabinose is found in nature in limited quantities, primarily as a constituent of complex glycans in select organisms. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and analytical techniques for its characterization. Given the scarcity of D-arabinose from natural origins, chemical synthesis methods are also presented as viable alternatives for obtaining this valuable compound. Furthermore, this guide illustrates key metabolic pathways involving D-arabinose and outlines standard experimental workflows for its analysis.

Natural Sources of this compound

The natural occurrence of this compound in its free monosaccharide form is exceedingly rare. It is typically found as a component of more complex carbohydrates, such as polysaccharides and glycosides. The identification of natural sources has been limited to a few specific organisms across different biological kingdoms.

Marine Sponges

One of the most cited and significant sources of this compound is the marine sponge, particularly Hippospongia gossypina.[1] D-arabinose was isolated from a complex acidic polysaccharide found in the connective tissue of this sponge.[1] Marine sponges are known to produce a diverse array of unique secondary metabolites, and the presence of D-arabinose in their glycans highlights their unique biochemical pathways.

Plant Kingdom

In the plant kingdom, this compound has been identified in several species, typically as a component of glycosides or polysaccharides:

-

Psidium guajava (Guava): The leaves of the guava plant have been found to contain flavonoid glycosides, such as quercetin-3-O-β-D-arabinopyranoside, where D-arabinose is the sugar moiety.[2]

-

Medicago sativa (Alfalfa): Polysaccharides extracted from alfalfa contain arabinose as one of the constituent monosaccharides.[3][4][5][6] While the specific enantiomeric form is not always detailed in compositional analyses, the presence of arabinose suggests a potential source that warrants further investigation for the D-form.

-

Capsicum annuum (Bell Pepper): Reports indicate the presence of arabinose in bell peppers, though its specific isomeric form and the nature of its linkage within complex carbohydrates are not extensively documented.[7]

It is crucial to note that in most phytochemical studies, the stereochemistry of arabinose is not explicitly determined. Therefore, while these sources are promising, confirmation of the D-enantiomer is a necessary step.

Isolation and Purification of this compound from Natural Sources

The isolation of this compound from its natural sources is a multi-step process that involves the extraction of the parent polysaccharide or glycoside, followed by hydrolysis to release the monosaccharide, and subsequent purification.

General Experimental Protocol: Acid Hydrolysis of Polysaccharides

This protocol is a generalized procedure for the liberation of monosaccharides from complex carbohydrates and would require optimization for specific starting materials.

Objective: To hydrolyze polysaccharides to their constituent monosaccharides.

Materials:

-

Dried and ground source material (e.g., sponge tissue, plant leaves)

-

Trifluoroacetic acid (TFA), 2 M

-

Methanol

-

Nitrogen gas supply

-

Heating block or oven

-

Centrifuge

-

Lyophilizer (optional)

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of the dried and ground source material into a screw-cap reaction vial.

-

Hydrolysis: Add 2 mL of 2 M TFA to the vial. Seal the vial tightly.

-

Incubation: Place the vial in a heating block or oven at 121°C for 2 hours.

-

Solvent Removal: After cooling to room temperature, centrifuge the vial to pellet any insoluble material. Transfer the supernatant to a new vial. Dry the supernatant under a stream of nitrogen gas.

-

TFA Removal: To ensure complete removal of TFA, add 1 mL of methanol to the dried residue and evaporate to dryness under nitrogen. Repeat this step twice.

-

Storage: The resulting monosaccharide mixture can be stored at -20°C for further analysis and purification.

Purification of this compound

Following hydrolysis, the resulting mixture of monosaccharides needs to be purified to isolate this compound. Chromatographic techniques are typically employed for this purpose.

-

Column Chromatography: Separation can be achieved using columns packed with cation exchange resins (e.g., in the Ca²⁺ or Ba²⁺ form) or silica gel, with appropriate solvent systems. The choice of stationary and mobile phases will depend on the composition of the monosaccharide mixture.

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC with an amino-bonded or a specific carbohydrate analysis column is a highly effective method for isolating pure this compound. The separation can be monitored using a refractive index (RI) detector.

Chemical Synthesis of this compound

Due to the low abundance of this compound in nature, chemical synthesis provides a reliable alternative for obtaining this compound. The Ruff degradation of D-glucose is a classical method for this purpose.

Experimental Protocol: Ruff Degradation of D-Glucose

Objective: To synthesize D-Arabinose from D-Glucose by shortening the carbon chain by one carbon.

Materials:

-

D-Glucose

-

Bromine water

-

Calcium carbonate

-

Hydrogen peroxide (30%)

-

Ferric sulfate or Ferric acetate (as a catalyst)

-

Ethanol

Procedure:

-

Oxidation of D-Glucose: Dissolve D-glucose in water and add bromine water. Allow the reaction to proceed until the aldehyde group at C1 is oxidized to a carboxylic acid, forming D-gluconic acid. The reaction can be monitored by the disappearance of the bromine color.

-

Formation of the Calcium Salt: Neutralize the D-gluconic acid solution with calcium carbonate. The calcium salt of D-gluconic acid will precipitate. Filter and collect the precipitate.

-

Oxidative Decarboxylation: Suspend the calcium D-gluconate in water and add a catalytic amount of a ferric salt. Add 30% hydrogen peroxide dropwise while stirring. This will induce oxidative decarboxylation, removing C1 as CO₂ and forming D-arabinose.

-

Isolation of D-Arabinose: After the reaction is complete, remove the calcium and iron salts by precipitation and filtration. The resulting solution containing D-arabinose can be concentrated and the D-arabinose crystallized from ethanol.

Quantitative Data

Quantitative data regarding the yield and purity of this compound from natural sources is very limited in the existing literature. The concentration of arabinose within the total monosaccharide composition of polysaccharides from sources like Medicago sativa has been reported, but the specific yield of the D-enantiomer after isolation is not well-documented. For synthetic routes, the yield of the Ruff degradation is variable and often modest.

| Source/Method | Arabinose Content/Yield | Purity | Reference |

| Medicago sativa Polysaccharide | Molar ratio of arabinose can vary, e.g., 8.0 in one study | Not applicable (part of a mixture) | [3][6] |

| Ruff Degradation of D-Glucose | Yields are typically in the range of 40-50% | High purity can be achieved after crystallization | General textbook knowledge |

Signaling and Metabolic Pathways

While specific signaling pathways directly initiated by this compound are not well-elucidated, its metabolic fate has been studied in some organisms.

Catabolic Pathway in Escherichia coli

In certain strains of E. coli, D-arabinose can be catabolized through a pathway that utilizes some of the enzymes from the L-fucose metabolic pathway.[1][2]

Proposed Biosynthetic Pathway in Eukaryotes

A biosynthetic pathway for D-arabinose from D-glucose has been proposed in eukaryotes, such as the trypanosomatid Crithidia fasciculata.[5][8] This pathway involves intermediates of the pentose phosphate pathway.

Experimental Workflows for Analysis and Characterization

The analysis and characterization of this compound involve standard techniques used for monosaccharide analysis.

General Workflow for Monosaccharide Analysis

Key Experimental Protocols

-

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for the qualitative analysis of monosaccharides. Silica gel plates are typically used with a mobile phase consisting of a mixture of solvents such as n-butanol, ethanol, and water. Visualization can be achieved by spraying with a reagent like p-anisaldehyde-sulfuric acid followed by heating.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with an amino-bonded column and a refractive index detector is commonly used. The mobile phase is typically a mixture of acetonitrile and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides detailed structural information, including the identification of specific monosaccharides and their linkage in oligosaccharides. Prior to analysis, the monosaccharides must be derivatized to increase their volatility. Common derivatization methods include silylation (e.g., with trimethylsilyl ethers) or conversion to alditol acetates.

Conclusion

This compound remains a rare and intriguing monosaccharide with potential applications in various fields of research and development. While its natural abundance is limited, this guide provides a comprehensive overview of its known sources and presents detailed methodologies for its isolation from natural matrices and its chemical synthesis. The elucidation of its metabolic pathways and the application of robust analytical workflows are crucial for advancing our understanding of this unique sugar and harnessing its potential. Further research into novel natural sources and the development of more efficient and stereoselective synthetic routes are warranted to increase the availability of this compound for future scientific endeavors.

References

- 1. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-arabinose metabolism in Escherichia coli B: induction and cotransductional mapping of the L-fucose-D-arabinose pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. scribd.com [scribd.com]

- 5. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

A Novel Biosynthetic Pathway for D-Arabinopyranose in Eukaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinose, a five-carbon sugar, is a crucial component of various glycoconjugates in certain eukaryotes, playing a significant role in the biology of pathogenic trypanosomatids and potentially in other organisms. Unlike its more common enantiomer, L-arabinose, the biosynthetic origins of D-arabinose in eukaryotes have long remained elusive. This technical guide provides an in-depth overview of a recently elucidated biosynthetic pathway for D-arabinopyranose, originating from the central metabolite D-glucose. The pathway, identified through studies in the trypanosomatid Crithidia fasciculata, involves key steps within the pentose phosphate pathway and the novel enzymatic activity of a well-known metabolic enzyme. This guide summarizes the core pathway, presents available quantitative data, details the experimental methodologies used in its discovery, and provides a visual representation of the metabolic route.

The Core Biosynthetic Pathway

The biosynthesis of this compound in eukaryotes initiates from D-glucose and proceeds through the pentose phosphate pathway (PPP). The key steps are as follows:

-

Entry into the Pentose Phosphate Pathway: D-glucose is metabolized through glycolysis and the pentose phosphate pathway. The PPP generates pentose phosphates, including D-ribulose-5-phosphate.

-

Isomerization of D-Ribulose-5-Phosphate: The central and novel step in this pathway is the isomerization of D-ribulose-5-phosphate (D-Ru-5P) to D-arabinose-5-phosphate (D-Ara-5P). This reaction is catalyzed by glutamine:fructose-6-phosphate aminotransferase (GFAT), an enzyme primarily known for its role in the hexosamine biosynthetic pathway.[1][2] This discovery marks a previously unknown function for GFAT. Studies have shown that GFAT from various eukaryotes, including trypanosomatids, yeast, and humans, can catalyze this isomerization.[1]

-

Dephosphorylation and Isomerization: D-arabinose-5-phosphate is then dephosphorylated to D-arabinose. In solution, D-arabinose can exist in equilibrium between its furanose and pyranose forms, with this compound being a stable configuration.

-

Activation to GDP-D-Arabinopyranose: In trypanosomatids such as Leishmania major, D-arabinose is subsequently activated to a nucleotide sugar donor for incorporation into glycoconjugates. This is achieved by a bifunctional enzyme, arabinokinase/GDP-D-arabinopyranose pyrophosphorylase. This enzyme first phosphorylates D-arabinose to D-arabinose-1-phosphate, which is then converted to GDP-D-arabinopyranose using GTP.[3]

This pathway provides a direct link between central carbon metabolism and the synthesis of a key precursor for specialized glycoconjugates.

Pathway Diagram

digraph "this compound Biosynthesis" {

graph [splines=ortho, nodesep=0.8, ranksep=1.2, fontname="Arial", fontsize=12];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

"D-Glucose" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pentose Phosphate Pathway" [fillcolor="#FBBC05", fontcolor="#202124"];

"D-Ribulose-5-Phosphate" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"D-Arabinose-5-Phosphate" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"D-Arabinose-1-Phosphate" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"GDP-D-Arabinopyranose" [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

"D-Glucose" -> "Pentose Phosphate Pathway";

"Pentose Phosphate Pathway" -> "D-Ribulose-5-Phosphate";

"D-Ribulose-5-Phosphate" -> "D-Arabinose-5-Phosphate" [label="GFAT", fontcolor="#202124"];

"D-Arabinose-5-Phosphate" -> "this compound" [label="Phosphatase"];

"this compound" -> "D-Arabinose-1-Phosphate" [label="Arabinokinase"];

"D-Arabinose-1-Phosphate" -> "GDP-D-Arabinopyranose" [label="GDP-D-Arap\nPyrophosphorylase"];

}

Caption: Key experimental workflows for elucidating the this compound biosynthesis pathway.

Conclusion and Future Directions

The discovery of this novel biosynthetic pathway for this compound in eukaryotes represents a significant advancement in our understanding of carbohydrate metabolism. The identification of GFAT as the key isomerase opens up new avenues for research into the regulation of this pathway and its physiological significance in various organisms. For drug development professionals, the enzymes in this pathway, particularly the bifunctional arabinokinase/pyrophosphorylase in pathogenic trypanosomatids, represent potential targets for the development of novel therapeutics. Future research should focus on obtaining detailed kinetic data for the GFAT-catalyzed isomerization, elucidating the regulatory mechanisms governing this pathway, and exploring its presence and function across a wider range of eukaryotic species.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Arabinopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinopyranose, a pentose monosaccharide, is a carbohydrate of significant interest in various scientific and industrial fields, including biochemistry, food science, and pharmaceutical development. As an epimer of D-ribose, its structural characteristics impart unique physical and chemical properties that influence its biological roles and potential applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its involvement in cellular signaling pathways.

Physical Properties of this compound

This compound is typically a white, crystalline solid that is soluble in water.[1] Its physical properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | References |

| Molecular Formula | C₅H₁₀O₅ | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 162-165 °C | [3][4] |

| Specific Rotation ([α]²⁰_D) | -103.5° to -105° (c=4 in H₂O, after 24h) | [4][5][6] |

| Solubility | Soluble in water. One source specifies 1 M at 20 °C. | [1][4] |

| Crystal Structure | Can exist in both α and β anomeric forms. The racemic mixture (DL-Arabinose) has been shown to crystallize as β-D,L-Arabinopyranose. It can also form amorphous structures. | [7][8][9] |

Chemical Properties of this compound

The chemical behavior of this compound is dictated by the presence of hydroxyl groups and a hemiacetal linkage, making it a reducing sugar.

| Property | Description | References |

| IUPAC Name | (3S,4R,5R)-oxane-2,3,4,5-tetrol | [2] |

| CAS Number | 28697-53-2 | [4] |

| Reactivity | As a reducing sugar, it can undergo Maillard reactions and oxidation. The hydroxyl groups can be derivatized to form esters, ethers, and other sugar derivatives. It is a substrate for enzymes like arabinose isomerases. | [1][10][11] |

| Stability | It is a stable compound under standard conditions. It is described as hygroscopic. | [4] |

| Anomerism | In solution, this compound exists in equilibrium between its α and β anomeric forms. | [12] |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.[13]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[11]

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/minute) until it is about 20 °C below the expected melting point.[11]

-

Observation: The heating rate is then reduced to 1-2 °C/minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[11][13]

Measurement of Specific Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.[14]

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 4 g/100 mL) is prepared in distilled water.[4]

-

Apparatus: A polarimeter is used for the measurement. The instrument is calibrated with a blank (distilled water).

-

Measurement: The polarimeter tube of a known length (e.g., 1 decimeter) is filled with the this compound solution, ensuring no air bubbles are present.[15] The observed angle of rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[14]

NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are used to identify the different protons and carbons in the molecule and to determine the anomeric configuration.[16]

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O).[17]

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the peaks to the specific protons and carbons of the this compound molecule. The anomeric proton and carbon signals are particularly important for distinguishing between the α and β forms.[12][16]

Mass Spectrometry

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For carbohydrates like this compound, derivatization is often employed to increase volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Methodology (GC-MS with Derivatization):

-

Derivatization: this compound is derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form volatile trimethylsilyl (TMS) derivatives.[18]

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

-

Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum.

-

Data Analysis: The mass spectrum provides the molecular weight of the derivatized this compound and fragmentation patterns that can be used for structural elucidation.

Signaling Pathways and Biological Roles

While D-arabinose is primarily known for its role in metabolic pathways, emerging research highlights its involvement in cellular signaling.

p38 MAPK Signaling Pathway in Breast Cancer

Recent studies have indicated that D-arabinose can induce autophagy and cell cycle arrest in breast cancer cells through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[19] This suggests a potential therapeutic role for D-arabinose in cancer treatment.

Metabolic Pathway: Pentose Phosphate Pathway

D-arabinose metabolism is closely linked to the pentose phosphate pathway (PPP). In some organisms, D-arabinose can be converted to D-ribulose and then phosphorylated to D-ribulose-5-phosphate, which is an intermediate of the PPP.[9] This pathway is crucial for the production of NADPH and precursors for nucleotide biosynthesis.

References

- 1. To determine the specific rotation of a sugar using a polarimeter. (Objective) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. researchgate.net [researchgate.net]

- 3. vet.mu.edu.iq [vet.mu.edu.iq]

- 4. westlab.com [westlab.com]

- 5. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sketchviz.com [sketchviz.com]

- 7. researchgate.net [researchgate.net]

- 8. iajps.com [iajps.com]

- 9. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Structural Characterization and Protective Effects of CPAP-1, an Arabinogalactan from Curcuma phaeocaulis Val., Against H2O2-Induced Oxidative Damage in HUVECs [mdpi.com]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. westfield.ma.edu [westfield.ma.edu]

- 15. satish0402.weebly.com [satish0402.weebly.com]

- 16. researchgate.net [researchgate.net]

- 17. omicronbio.com [omicronbio.com]

- 18. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. D-arabinose induces cell cycle arrest by promoting autophagy via p38 MAPK signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of D-Arabinopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of D-Arabinopyranose, a pentose sugar of significant interest in various biological and chemical fields. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring this information.

Spectroscopic Data of this compound

This compound, in solution, exists as a mixture of anomers (α and β) and conformers. This complexity is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity and stereochemistry of the molecule. For this compound, both ¹H and ¹³C NMR are crucial for its characterization. In aqueous solutions, D-arabinose primarily exists as α- and β-pyranose forms, with smaller amounts of α- and β-furanose forms also present.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of D-Arabinose in D₂O shows distinct signals for the different anomeric forms present in equilibrium. The chemical shifts are sensitive to the stereochemistry and local environment of each carbon atom.

| Carbon Atom | α-D-Arabinopyranose (δ in ppm) | β-D-Arabinopyranose (δ in ppm) | α-D-Arabinofuranose (δ in ppm) | β-D-Arabinofuranose (δ in ppm) |

| C1 | 98.2 | 94.1 | 102.6 | 96.6 |

| C2 | 73.4 | 70.0 | ||

| C3 | 74.0 | 70.1 | ||

| C4 | 70.0 | 70.2 | ||

| C5 | 67.9 | 64.0 | ||

| *Assignments may be interchangeable[1][2] |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of D-Arabinose is complex due to the presence of multiple anomers and the extensive scalar coupling between protons. The anomeric proton (H1) signals are typically found in the downfield region and are distinct for the α and β forms. Due to signal overlap in the ring proton region (H2-H5), two-dimensional NMR techniques are often necessary for complete assignment. The chemical shifts and coupling constants are highly dependent on the solvent and temperature. A study on D-arabinose nanoparticles provided some provisional assignments for anomeric protons in different conformations[3].

| Proton | α-D-Arabinopyranose | β-D-Arabinopyranose |

| H1 | Provisionally assigned in the region of δ 5.1-5.4 ppm[3] | Provisionally assigned in the region of δ 4.4-4.6 ppm[3] |

Detailed ¹H NMR data with precise chemical shifts and coupling constants requires 2D NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a carbohydrate like this compound is characterized by the absorptions of its hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations (intermolecular hydrogen bonding)[4] |

| ~2900 | C-H stretching vibrations |

| 1200 - 1000 | C-O stretching and O-H bending vibrations (fingerprint region)[4] |

The complexity of the fingerprint region arises from the numerous C-O and C-C bonds and can be used for qualitative identification by comparison with a reference spectrum[5][6].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₁₀O₅, Molecular Weight: 150.13 g/mol )[5], different ionization techniques can be employed.

Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that typically yields the pseudomolecular ion.

| Ion | m/z |

| [M+H]⁺ | 151.13[5] |

| [M+Na]⁺ | 173.1 |

| [M-H]⁻ | 149.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, carbohydrates are usually derivatized to increase their volatility. Common derivatization methods include trimethylsilylation or acetylation[7]. The resulting mass spectrum will show fragments characteristic of the derivatized sugar. For example, in the analysis of D-arabinose as a trifluoroacetylated derivative, characteristic fragment ions are monitored[8].

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol for Monosaccharides

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O). D₂O is used to avoid a large solvent signal from water. For observing exchangeable hydroxyl protons, a mixture of H₂O/D₂O (e.g., 90:10) can be used, and the experiment can be run at low temperatures to slow down the exchange rate[9][10].

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for analyzing complex carbohydrate spectra[11].

-

¹D NMR Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. The spectral width should be set to cover the range of all proton signals (typically 0-10 ppm). Water suppression techniques (e.g., presaturation) are often necessary when using D₂O.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition : To resolve signal overlap and unambiguously assign resonances, a suite of 2D NMR experiments is highly recommended[11][12]:

-

COSY (Correlation Spectroscopy) : Identifies proton-proton scalar couplings (e.g., H1-H2, H2-H3).

-

TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Identifies long-range (2-3 bond) proton-carbon correlations, which is useful for identifying linkages.

-

-

Data Processing and Analysis : Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to an internal standard like DSS or TSP).

IR Spectroscopy Protocol for Carbohydrates

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the dry this compound sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This technique requires minimal sample preparation.

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry Protocol for Monosaccharides

The choice of protocol depends on the ionization method and the analytical goal.

ESI-MS Protocol:

-

Sample Preparation : Dissolve a small amount of this compound in a suitable solvent, such as a mixture of water and methanol or acetonitrile, to a concentration of about 1-10 µg/mL.

-

Instrumentation : An ESI mass spectrometer, often coupled with a liquid chromatography (LC) system (LC-MS) for separation of mixtures.

-

Data Acquisition : Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis : Identify the molecular ion peak and any adducts (e.g., with Na⁺ or K⁺).

GC-MS Protocol with Derivatization:

-

Derivatization (Trimethylsilylation Example) :

-

Dry the this compound sample completely.

-

Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).

-

Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

-

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Data Acquisition :

-

Inject the derivatized sample into the GC. The GC will separate the different anomers.

-

The separated components will then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented.

-

Acquire the mass spectra for each chromatographic peak.

-

-

Data Analysis : Analyze the fragmentation pattern of each peak to confirm the identity of the derivatized this compound anomers. The retention times are also characteristic.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for NMR data analysis of this compound.

References

- 1. omicronbio.com [omicronbio.com]

- 2. omicronbio.com [omicronbio.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. This compound | C5H10O5 | CID 6902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-(-)-Arabinose(10323-20-3) IR Spectrum [chemicalbook.com]

- 7. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

- 8. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

The Anomeric Stability of D-Arabinopyranose: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the relative stability of α-D-arabinopyranose and β-D-arabinopyranose. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental and computational data to elucidate the thermodynamic and conformational preferences of these two anomers. Key quantitative data are presented in tabular format for ease of comparison. Detailed experimental and computational protocols for the determination of anomeric stability are provided, along with a discussion of the L-arabinose operon as a relevant biological signaling pathway.

Introduction

Arabinose, a five-carbon aldose, is a key component of various biopolymers, including hemicellulose and pectin. In solution, arabinose exists as an equilibrium mixture of different isomers, primarily the six-membered pyranose and five-membered furanose ring structures, each of which can exist as α and β anomers. The anomeric configuration, referring to the stereochemistry at the hemiacetal carbon (C1), significantly influences the molecule's physical, chemical, and biological properties. Understanding the relative stability of the α- and β-pyranose anomers of D-arabinose is crucial for various applications, including drug design, where carbohydrate moieties can play a critical role in molecular recognition and binding affinity.

This guide focuses on the thermodynamic stability of α-D-arabinopyranose and β-D-arabinopyranose, exploring the factors that govern their equilibrium in aqueous solution.

Quantitative Analysis of Anomeric Stability

The relative stability of α- and β-D-arabinopyranose in aqueous solution is determined by the equilibrium between the two forms. Experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, has allowed for the quantification of the anomeric ratio at equilibrium.

At 27 °C in water, the equilibrium mixture of D-arabinose is composed of approximately 60% β-D-arabinopyranose, 35% α-D-arabinopyranose, and smaller amounts of the furanose forms[1]. This indicates that the β-anomer is the more stable form in aqueous solution.

From this equilibrium data, the equilibrium constant (Keq) and the standard Gibbs free energy of anomerization (ΔG°) can be calculated.

Table 1: Anomeric Equilibrium and Thermodynamic Data for D-Arabinopyranose in Water at 27 °C

| Parameter | Value |

| % α-D-arabinopyranose | 35%[1] |

| % β-D-arabinopyranose | 60%[1] |

| Equilibrium Constant (Keq = [%β]/[%α]) | 1.71 |

| Standard Gibbs Free Energy (ΔG° = -RTlnKeq) | -1.35 kJ/mol |

Calculations based on data from[1]. R = 8.314 J/(mol·K), T = 300.15 K.

The negative value of ΔG° confirms that the conversion of the α-anomer to the β-anomer is a spontaneous process under standard conditions, with the β-anomer being thermodynamically more stable.

Factors Influencing Anomeric Stability

The preference for the β-anomer in this compound can be attributed to a combination of steric and stereoelectronic effects. In the chair conformation of the pyranose ring, substituents can occupy either axial or equatorial positions. Generally, bulky substituents are more stable in the equatorial position to minimize steric hindrance.

In the case of this compound, the β-anomer can adopt a chair conformation where all four hydroxyl groups are in equatorial positions, which is a highly stable arrangement. Conversely, the α-anomer is forced to have one axial hydroxyl group at the anomeric carbon, leading to increased steric strain.

While the anomeric effect often favors an axial orientation for an electronegative substituent at the anomeric carbon, in the case of this compound, the steric hindrance from the axial hydroxyl group in the α-anomer appears to outweigh the stabilizing influence of the anomeric effect.

Relevance in Biological Signaling: The L-Arabinose Operon

The metabolism of arabinose is tightly regulated in many bacteria through a genetic switch known as the arabinose operon. In Escherichia coli, the araBAD operon controls the expression of enzymes necessary for the catabolism of L-arabinose[1][2][3]. The regulation of this operon is a classic example of a biological signaling pathway where a small molecule, arabinose, directly controls gene expression.

The key regulatory protein in this system is AraC. In the absence of arabinose, the AraC protein acts as a repressor, binding to two operator sites on the DNA and forming a loop that blocks transcription of the araBAD genes[3][4]. When arabinose is present, it binds to AraC, causing a conformational change in the protein. This arabinose-AraC complex then acts as an activator, binding to a different site on the DNA and promoting the transcription of the araBAD genes, leading to the production of enzymes that metabolize arabinose[2][4].

While the literature on the arabinose operon does not typically distinguish between the α and β anomers as the specific signaling molecule, the equilibrium between these forms in the cellular environment is a critical factor. The relative abundance of the more stable β-anomer suggests it is likely the predominant form available to interact with the AraC protein. The conformational differences between the anomers could potentially influence their binding affinity to the regulatory protein, thereby modulating the transcriptional response. Further research into the specific anomeric preference of the AraC protein could provide deeper insights into the fine-tuning of this important metabolic pathway.

Experimental and Computational Protocols

Determination of Anomeric Equilibrium by ¹H-NMR Spectroscopy

This protocol outlines a general procedure for determining the anomeric ratio of D-arabinose in an aqueous solution.

Materials and Equipment:

-

D-Arabinose

-

Deuterium oxide (D₂O, 99.9%)

-

NMR spectrometer (≥400 MHz recommended)

-

NMR tubes

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of D-arabinose and dissolve it in a precise volume of D₂O to achieve the desired concentration (e.g., 10-50 mM).

-

Ensure complete dissolution. The pH of the solution should be near neutral.

-

-

Equilibration:

-

Allow the solution to stand at a constant temperature (e.g., 27 °C) for a sufficient time (typically several hours) to ensure that the anomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Transfer the equilibrated solution to an NMR tube.

-

Acquire a one-dimensional ¹H-NMR spectrum. Key parameters include:

-

Sufficient number of scans for a good signal-to-noise ratio.

-

A relaxation delay of at least 5 times the longest T₁ relaxation time of the anomeric protons to ensure quantitative integration.

-

Solvent suppression techniques (e.g., presaturation) to attenuate the residual HDO signal.

-

-

-

Data Analysis:

-

Identify the signals corresponding to the anomeric protons of α-D-arabinopyranose and β-D-arabinopyranose. These typically appear in the region of δ 4.5-5.5 ppm. The α-anomer proton signal is usually downfield from the β-anomer signal.

-

Integrate the areas of the anomeric proton signals for both anomers.

-

Calculate the percentage of each anomer using the following formulas:

-

% α = [Integral(α) / (Integral(α) + Integral(β))] * 100

-

% β = [Integral(β) / (Integral(α) + Integral(β))] * 100

-

-

-

Calculation of Keq and ΔG°:

-

Calculate the equilibrium constant: Keq = %β / %α.

-

Calculate the standard Gibbs free energy of anomerization: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.

-

Computational Determination of Anomeric Stability

This protocol provides a general workflow for calculating the relative Gibbs free energy of α- and β-D-arabinopyranose using computational chemistry methods.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, etc.)

-

Molecular visualization software (e.g., GaussView, Avogadro, etc.)

Procedure:

-

Structure Building:

-

Build the 3D structures of both α-D-arabinopyranose and β-D-arabinopyranose in their most stable chair conformations.

-

-

Conformational Search (Optional but Recommended):

-

Perform a conformational search for each anomer to identify the lowest energy conformers. This is particularly important for the orientation of the hydroxyl groups.

-

-

Geometry Optimization and Frequency Calculation:

-

For the lowest energy conformer of each anomer, perform a geometry optimization and frequency calculation in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Verify that the optimized structures correspond to true minima on the potential energy surface by ensuring there are no imaginary frequencies.

-

-

Solvation Modeling:

-

To simulate the aqueous environment, perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model (e.g., SMD, PCM).

-

-

Gibbs Free Energy Calculation:

-

The Gibbs free energy in solution is calculated as the sum of the gas-phase Gibbs free energy (obtained from the frequency calculation) and the solvation free energy.

-

The relative Gibbs free energy of anomerization is then calculated as: ΔG° = G°(β-anomer) - G°(α-anomer).

-

Calorimetric Determination of Anomerization Enthalpy

Materials and Equipment:

-

Isothermal titration calorimeter (ITC) or a sensitive reaction calorimeter

-

Pure α-D-arabinopyranose and β-D-arabinopyranose (if available)

-

Buffer solution (e.g., phosphate buffer, pH 7)

-

Syringe for injection

Procedure:

-

Instrument Setup:

-

Set the calorimeter to the desired experimental temperature (e.g., 25 °C).

-

Fill the sample cell with the buffer solution.

-

-

Sample Preparation:

-

Prepare a concentrated solution of the pure anomer (e.g., α-D-arabinopyranose) in the same buffer.

-

-

Titration/Injection:

-

Inject a small, known amount of the concentrated sugar solution into the sample cell.

-

The calorimeter will measure the heat change as the sugar dissolves and undergoes mutarotation to reach equilibrium.

-

-

Data Analysis:

-

The initial heat change corresponds to the heat of solution.

-

The subsequent, slower heat change is due to the enthalpy of mutarotation (anomerization).

-

By integrating the heat flow over time until equilibrium is reached, the total enthalpy change can be determined.

-

The enthalpy of anomerization (ΔH°) can be calculated by subtracting the heat of solution of the equilibrium mixture (which can be determined in a separate experiment).

-

Conclusion

This technical guide has provided a comprehensive overview of the relative stability of α-D-arabinopyranose and β-D-arabinopyranose. The available evidence strongly indicates that the β-anomer is the more stable form in aqueous solution, a preference driven primarily by the minimization of steric interactions. The quantitative data, derived from anomeric equilibrium studies, provides a thermodynamic basis for this stability difference. The discussion of the L-arabinose operon highlights the biological relevance of arabinose and the potential implications of anomeric stability in cellular signaling pathways. The detailed experimental and computational protocols offer practical guidance for researchers seeking to investigate the conformational and thermodynamic properties of these and other monosaccharides. A thorough understanding of the factors governing anomeric stability is essential for advancing our knowledge in carbohydrate chemistry and its application in drug development and molecular biology.

References

An In-depth Technical Guide to D-Arabinopyranose Anomers and their Equilibrium in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anomeric forms of D-arabinopyranose and their equilibrium dynamics in solution. Understanding the conformational preferences and interconversion of these anomers is critical for researchers in carbohydrate chemistry, drug design, and development, where specific anomeric forms can exhibit distinct biological activities and physicochemical properties.

Introduction to this compound Anomers

D-Arabinose, a five-carbon aldose sugar, exists in solution as an equilibrium mixture of different cyclic isomers. The six-membered pyranose ring is the predominant form, which itself exists as two anomers: α-D-arabinopyranose and β-D-arabinopyranose. These anomers are diastereomers that differ in the configuration at the anomeric carbon (C1). In addition to the pyranose forms, D-arabinose can also adopt five-membered furanose rings (α- and β-D-arabinofuranose). The equilibrium between these forms is a dynamic process known as mutarotation.[1]

The position of the hydroxyl group on the anomeric carbon relative to the CH₂OH group (C5) determines whether the anomer is α or β. In the case of D-sugars, the β-anomer has the anomeric hydroxyl group on the same side of the ring as the C5 substituent, while the α-anomer has it on the opposite side.

Anomeric Equilibrium of this compound in Solution

The distribution of this compound anomers at equilibrium is highly dependent on the solvent and temperature. In aqueous solutions, the pyranose forms are significantly more abundant than the furanose forms.

Quantitative Data on Anomeric Equilibrium

The following tables summarize the available quantitative data on the anomeric distribution of D-arabinose in different solvents at equilibrium.

Table 1: Anomeric Composition of D-Arabinose in Water at 27 °C [2]

| Anomer | Percentage (%) |

| α-D-Arabinopyranose | 63 |

| β-D-Arabinopyranose | 35 |

| α/β-D-Arabinofuranose | 2 |

Table 2: Anomeric Composition of D-Arabinose in Dimethyl Sulfoxide (DMSO) [3]

| Anomer | Percentage (%) |

| α-D-Arabinopyranose | 40 |

| β-D-Arabinopyranose | 27 |

| α/β-D-Arabinofuranose | 33 |

Note: The data for furanose forms are often grouped as they are minor components and can be challenging to resolve and quantify accurately.

The shift in equilibrium towards the furanose form in DMSO, a less polar solvent compared to water, highlights the significant influence of the solvent environment on the conformational preferences of D-arabinose.[2][3]

Experimental Protocols for Determining Anomeric Equilibrium

The determination of the anomeric equilibrium of this compound is primarily achieved through two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry.

Quantitative ¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) spectroscopy is a powerful, non-destructive technique for the quantitative analysis of anomeric mixtures in solution. The anomeric protons (H-1) of the different anomers resonate at distinct chemical shifts, allowing for their identification and quantification.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of D-arabinose (typically 5-10 mg) in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Allow the solution to equilibrate at a constant temperature. The time required to reach equilibrium can vary depending on the solvent and temperature but is typically several hours. It is advisable to monitor the ¹H-NMR spectrum periodically until no further changes in the anomeric proton signals are observed.

-

-

NMR Data Acquisition:

-

Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Crucial Parameter: Set a sufficiently long relaxation delay (d1) to ensure complete relaxation of all anomeric protons between scans. A delay of at least 5 times the longest T₁ relaxation time of the anomeric protons is recommended for accurate quantification. A typical starting point is a d1 of 10-20 seconds.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase and baseline correct the spectrum carefully.

-

Integrate the signals corresponding to the anomeric protons of each anomer. The relative percentage of each anomer is calculated by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals.

-

Polarimetry

Polarimetry measures the change in the optical rotation of a solution over time as the sugar undergoes mutarotation. By monitoring this change until a stable value is reached, the equilibrium composition can be inferred, and the kinetics of the interconversion can be studied.

Detailed Methodology:

-

Instrument Preparation:

-

Turn on the polarimeter and the light source (typically a sodium lamp, 589 nm) and allow it to warm up for at least 30 minutes for stabilization.

-

Calibrate the instrument by measuring the optical rotation of the pure solvent in the sample cell and setting this value to zero.

-

-

Sample Preparation:

-

Prepare a solution of D-arabinose of a known concentration (e.g., 1-5 g/100 mL) in the desired solvent.

-

The timing is critical. Start the measurement as quickly as possible after the sugar is dissolved to capture the initial phase of mutarotation.

-

-

Data Acquisition:

-

Immediately transfer the solution to the polarimeter cell of a known path length (e.g., 1 or 2 dm).

-

Record the optical rotation at regular time intervals until the reading becomes constant, indicating that the anomeric equilibrium has been reached.

-

-

Data Analysis:

-

Plot the optical rotation as a function of time.

-

The equilibrium optical rotation ([α]eq) is the final, stable value.

-

The percentage of each anomer at equilibrium can be calculated using the following equation, provided the specific rotations of the pure α and β anomers are known: %α = (([α]eq - [α]β) / ([α]α - [α]β)) * 100 %β = 100 - %α where [α]α and [α]β are the specific rotations of the pure α and β anomers, respectively.

-

Visualizations

Proposed Biosynthetic Pathway of D-Arabinose from D-Glucose in Eukaryotes

The following diagram illustrates the proposed metabolic pathway for the conversion of D-glucose to D-arabinose in eukaryotes. This pathway involves enzymes of the pentose phosphate pathway and a key isomerization step.

Caption: Proposed biosynthetic pathway of D-arabinose from D-glucose in eukaryotes.

Experimental Workflow for Determining Anomeric Equilibrium

The diagram below outlines the logical flow of the experimental procedures for determining the anomeric equilibrium of this compound using both NMR spectroscopy and polarimetry.

Caption: Experimental workflow for determining the anomeric equilibrium of this compound.

Conclusion

The anomeric equilibrium of this compound in solution is a dynamic and sensitive process influenced by the surrounding chemical environment. This guide has provided a detailed overview of the anomeric forms, quantitative data on their equilibrium distribution in key solvents, and comprehensive experimental protocols for their determination. The provided diagrams offer a clear visualization of the relevant biosynthetic pathway and experimental workflows. For researchers in drug development and related scientific fields, a thorough understanding and precise characterization of the anomeric composition of D-arabinose and its derivatives are paramount for elucidating structure-activity relationships and ensuring the development of effective and well-characterized therapeutic agents. Further research to expand the quantitative data on anomeric equilibria in a broader range of solvents and temperatures will continue to be of significant value to the scientific community.

References

The Biological Role of D-Arabinopyranose in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-arabinose, a pentose sugar, plays multifaceted roles in the microbial world, ranging from a carbon and energy source to a critical structural component of the cell envelope in certain pathogens. While the L-enantiomer of arabinose is more commonly utilized as a carbon source by a wide array of microorganisms, D-arabinose metabolism is also observed and is of significant interest, particularly in the context of mycobacterial pathogenesis. This technical guide provides an in-depth exploration of the biological significance of D-arabinose, with a focus on its pyranose form, in various microorganisms. We delve into the metabolic pathways, enzymatic reactions, and regulatory mechanisms associated with D-arabinose utilization and biosynthesis. Furthermore, this guide presents quantitative data on microbial growth, detailed experimental protocols for studying D-arabinose metabolism, and visual diagrams of key signaling and metabolic pathways to facilitate a comprehensive understanding of this important monosaccharide in microbial physiology.

Introduction

Arabinose is a five-carbon aldose that exists in both D and L configurations. In aqueous solution, arabinose, like other monosaccharides, exists as an equilibrium mixture of its open-chain and cyclic furanose and pyranose forms. While the furanose form of D-arabinose is a well-characterized component of the mycobacterial cell wall, the specific roles and metabolic fate of D-arabinopyranose are less distinctly defined in the literature. It is generally understood that the different anomers are in dynamic equilibrium, and the specific form utilized by enzymes is dictated by the active site stereochemistry of the respective proteins. This guide will discuss the known biological roles of D-arabinose, assuming the interconversion between its anomeric forms.

The two primary biological roles of D-arabinose in microorganisms are:

-

Catabolism: As a carbon and energy source for a limited number of bacterial species.

-

Anabolism: As a precursor for the biosynthesis of essential cell wall components, most notably in Mycobacterium species.

Understanding these roles is crucial for various applications, from industrial biotechnology, where microbial fermentation of pentose sugars is explored for biofuel production, to the development of novel antimicrobial agents targeting unique metabolic pathways in pathogenic bacteria.

Catabolism of D-Arabinose in Bacteria

While not as widespread as L-arabinose utilization, some bacteria, particularly certain strains of Escherichia coli, have been shown to catabolize D-arabinose. This metabolic capability is often linked to the enzymatic machinery of the L-fucose catabolic pathway.

The L-Fucose Pathway Connection

In E. coli K-12, the catabolism of D-arabinose is initiated by its isomerization to D-ribulose. This conversion is catalyzed by L-fucose isomerase, an enzyme that exhibits promiscuous activity towards D-arabinose. The subsequent steps involve the phosphorylation of D-ribulose to D-ribulose-1-phosphate by L-fuculokinase, which is then cleaved by L-fuculose-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters the central glycolytic pathway, while glycolaldehyde is further metabolized. This pathway highlights a fascinating example of metabolic crosstalk and the adaptation of existing enzymatic machinery for the utilization of a novel substrate.

Growth of Microorganisms on D-Arabinose

The ability to utilize D-arabinose as a sole carbon source varies among microorganisms. Studies have shown that certain bacterial species can be adapted to grow on D-arabinose, often through mutations in regulatory elements of related sugar metabolic pathways.

| Microorganism | Carbon Source | Growth Metric | Value | Reference |

| Bacillus subtilis NCD-2 | D-glucose | Sporulation Efficiency (48h) | 41.35% | [1] |

| Bacillus subtilis NCD-2 | L-arabinose | Sporulation Efficiency (48h) | 82.18% | [1] |

| Bacillus subtilis NCD-2 | D-ribose | Sporulation Efficiency (48h) | 20.26% | [1] |

| Bacillus subtilis NCD-2 | D-xylose | Sporulation Efficiency (48h) | 20.45% | [1] |

| Debaryomyces nepalensis | L-arabinose | Cell Growth | 31 g/L | [2] |

| Debaryomyces nepalensis | L-arabinose | L-arabitol Production | 22.7 g/L | [2] |

| Komagataeibacter hansenii | Arabinose | pH after 14 days | ~4.5 | [3] |

Anabolism of D-Arabinose in Mycobacteria

In stark contrast to its catabolic role in some bacteria, D-arabinose is an essential building block for the cell wall of Mycobacterium species, including the human pathogen Mycobacterium tuberculosis. Specifically, D-arabinofuranose residues are major constituents of arabinogalactan (AG) and lipoarabinomannan (LAM), two critical polysaccharides of the mycobacterial cell envelope.[4][5] The biosynthesis of these D-arabinofuranose units is a unique and essential pathway, making it an attractive target for antitubercular drug development.

Biosynthetic Pathway of Decaprenyl-Phospho-Arabinose